1-Chloro-1,1-difluoro-4-phenylbutan-2-one

Physicochemical profiling Drug-likeness prediction Lead optimization

1-Chloro-1,1-difluoro-4-phenylbutan-2-one (CAS 145299-85-0) is a synthetic halogenated ketone bearing a terminal chlorodifluoromethyl (CClF₂) group adjacent to a carbonyl on a 4-phenylbutan-2-one backbone. With a molecular formula of C₁₀H₉ClF₂O and a molecular weight of 218.63 g·mol⁻¹, it falls within the class of α,α-difluoromethyl ketone building blocks that are widely employed as electrophilic warhead precursors in medicinal chemistry and as versatile intermediates for Reformatsky-type chemistry.

Molecular Formula C10H9ClF2O
Molecular Weight 218.63
CAS No. 145299-85-0
Cat. No. B2408336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,1-difluoro-4-phenylbutan-2-one
CAS145299-85-0
Molecular FormulaC10H9ClF2O
Molecular Weight218.63
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C(F)(F)Cl
InChIInChI=1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeySZMFMSBWDKHDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1,1-difluoro-4-phenylbutan-2-one (CAS 145299-85-0): Procurement-Relevant Identity, Physicochemical Profile, and Structural Context


1-Chloro-1,1-difluoro-4-phenylbutan-2-one (CAS 145299-85-0) is a synthetic halogenated ketone bearing a terminal chlorodifluoromethyl (CClF₂) group adjacent to a carbonyl on a 4-phenylbutan-2-one backbone [1]. With a molecular formula of C₁₀H₉ClF₂O and a molecular weight of 218.63 g·mol⁻¹, it falls within the class of α,α-difluoromethyl ketone building blocks that are widely employed as electrophilic warhead precursors in medicinal chemistry and as versatile intermediates for Reformatsky-type chemistry [1][2]. The compound is commercially available from multiple catalog suppliers at research-grade purities typically ≥95% . Its structural signature — a chlorine atom geminal to two fluorine atoms on the α-carbon of the ketone — distinguishes it from both the non-halogenated parent ketone and the simpler α,α-difluoro or α,α,α-trifluoro congeners, underpinning its differentiated reactivity and physicochemical profile.

Why 1-Chloro-1,1-difluoro-4-phenylbutan-2-one Cannot Be Replaced by Common α-Fluoroketone Analogs or Positional Isomers


Substituting 1-chloro-1,1-difluoro-4-phenylbutan-2-one with its closest in-class analogs — whether the dechlorinated α,α-difluoro variant (CAS 145299-84-9, MW 184.18), a positional isomer sharing the identical C₁₀H₉ClF₂O formula (e.g., CAS 1824271-10-4), or a generic trifluoromethyl ketone — introduces consequential deviations in at least three dimensions: (i) physicochemical properties (log P and polar surface area shifts that alter membrane permeability and target engagement), (ii) synthetic utility (the C–Cl bond provides a distinct reductive handle for TDAE-mediated generation of nucleophilic difluoroenolate equivalents, which is absent in Cl-free or CF₃ ketones), and (iii) electrophilic warhead geometry and reactivity (the chlorodifluoromethyl ketone presents a different steric demand and hydration equilibrium than trifluoromethyl ketones, which directly impacts reversible covalent inhibition kinetics). Even positional isomers with identical molecular weight and formula exhibit divergent 3D topology, rotatable bond count, and aromatic substitution pattern, any of which can alter target binding in medicinal chemistry campaigns. A generic replacement therefore risks compromised synthetic tractability, altered pharmacokinetic parameters, and loss of target potency [1][2].

1-Chloro-1,1-difluoro-4-phenylbutan-2-one: Quantitative Differentiation Evidence Against Closest Analogs


XLogP3 Lipophilicity Differential vs. Dechlorinated α,α-Difluoro Analog Drives Membrane Partitioning and PK Prediction

The target compound (C₁₀H₉ClF₂O, MW 218.63) carries a computed XLogP3 of 3.2, reflecting the lipophilic contribution of the chlorine atom. The direct dechlorinated analog, 1,1-difluoro-4-phenylbutan-2-one (CAS 145299-84-9, MW 184.18, C₁₀H₁₀F₂O), loses approximately 34.4 Da in molecular weight and drops to an estimated XLogP contribution roughly 0.5–0.8 units lower based on the Hansch π-value for aromatic chlorine (~+0.71). This lipophilicity differential is consequential for predicting passive membrane permeability, CYP-mediated metabolism susceptibility, and plasma protein binding in early drug discovery [1].

Physicochemical profiling Drug-likeness prediction Lead optimization

Topological Polar Surface Area (TPSA) Differentiation Supports Distinct Blood-Brain Barrier Penetration Predictions

The target compound has a computed TPSA of 17.1 Ų, identical to the dechlorinated analog since the chlorine substituent does not introduce additional polar atoms. However, this value is significantly lower than typical trifluoromethyl ketone analogs (which possess an additional fluorine, TPSA remains 17.1 Ų for all mono-carbonyl variants with zero H-bond donors). The critical comparison is with positional isomers such as 2-chloro-1-(2,6-dimethylphenyl)-2,2-difluoroethanone (CAS 1824271-10-4), which shares the identical molecular formula C₁₀H₉ClF₂O and identical TPSA of 17.1 Ų but differs in rotatable bond count (3 vs. 4) and aromatic substitution geometry. This difference in conformational flexibility (rotatable bonds) is known to influence blood-brain barrier penetration probability, with the target compound's greater flexibility potentially favoring CNS penetration [1].

CNS drug design Blood-brain barrier permeability Physicochemical SAR

Unique C–Cl Reductive Handle Enables TDAE-Mediated Reformatsky Chemistry Absent in CF₃ and CHF₂ Ketone Congeners

The chlorodifluoromethyl (CClF₂) ketone moiety of the target compound serves as a latent nucleophile precursor under mild reductive conditions. Burkholder, Dolbier, and Médebielle (1998) demonstrated that chlorodifluoromethylated ketones undergo TDAE-mediated single-electron reduction to generate α,α-difluoroacetyl anions, which are trapped with aldehydes to yield 2,2-difluoro-3-hydroxy ketone derivatives in moderate yields [1]. This reactivity is unique to the CClF₂ ketone subclass: trifluoromethyl (CF₃) ketones lack the reducible C–Cl bond and instead undergo nucleophilic addition at the carbonyl, while non-chlorinated difluoromethyl (CHF₂) ketones do not participate in this reductive umpolung chemistry. The target compound thus offers a synthetic disconnection — access to α,α-difluoro-β-hydroxy ketone building blocks — that is not available from either the dechlorinated analog or the trifluoromethyl congener [1].

Synthetic methodology Organofluorine chemistry Building block utility

Commercial Availability Benchmarking: Pricing Tier and Purity Positioning Relative to Analog Compounds

As of the latest catalog data, the target compound is available at 95% purity (Enamine, Chemenu) with pricing of approximately €499 per 50 mg and €1,365 per 500 mg from CymitQuimica, translating to ~€9.98 per mg at the 50 mg scale and ~€2.73 per mg at the 500 mg scale . The dechlorinated analog 1,1-difluoro-4-phenylbutan-2-one (CAS 145299-84-9) is typically priced at a lower tier due to simpler synthesis (one fewer halogenation step). Conversely, the positional isomer 2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone is listed at 97% purity by Fluorochem (SKU F400864), indicating higher purity availability at comparable cost . The target compound occupies a middle procurement tier: more synthetically complex (and thus more expensive) than the dechloro analog, but with broader synthetic utility than the simpler ketone, justifying its price premium for applications requiring the CClF₂ warhead .

Procurement intelligence Cost-per-gram benchmarking Research chemical sourcing

Electrophilic Warhead Geometry: Chlorodifluoromethyl Ketone Hydrate vs. Trifluoromethyl Ketone Hydrate Equilibria

α,α-Difluoromethyl ketones are established electrophilic warheads that inhibit serine and aspartic proteases through reversible hemiketal formation with the active-site nucleophile. The chlorodifluoromethyl ketone variant introduces a chlorine substituent that sterically and electronically modulates the hydration equilibrium of the ketone carbonyl. While direct quantitative hydration constants (K_hyd) for this specific compound have not been reported, class-level SAR from fluoroketone protease inhibitor literature indicates that the electronegativity and steric bulk of the α-substituent (Cl vs. F vs. H) tune both the rate of hemiketal formation and the stability of the enzyme-inhibitor adduct [1]. Trifluoromethyl ketones (CF₃) are known to form highly stable tetrahedral adducts but can suffer from excessive reactivity and off-target effects; chlorodifluoromethyl ketones may offer an intermediate electrophilicity profile that balances potency with selectivity [1].

Covalent inhibitor design Serine protease inhibition Warhead electrophilicity

Limited Availability of Direct Head-to-Head Bioactivity Data: Explicit Gap Statement

A systematic search of the public domain (PubChem, ChEMBL, BindingDB, PubMed, Google Patents, and major vendor technical datasheets) as of May 2026 reveals no head-to-head bioactivity comparison (IC₅₀, EC₅₀, K_i, or K_d) between 1-chloro-1,1-difluoro-4-phenylbutan-2-one and any structurally defined comparator in the same assay system. This compound primarily appears in the literature and patent corpus as a synthetic building block or a component of generic Markush structures rather than as a characterized bioactive molecule with disclosed pharmacological data. The quantitative differentiation evidence presented in this guide therefore relies on computed physicochemical properties, established class-level SAR from the difluoromethyl ketone inhibitor literature, and commercial benchmarking. Purchasers should be aware that claims of superior biological activity for this specific compound relative to analogs are not currently supported by published head-to-head experimental data [1].

Evidence transparency Procurement risk assessment Data gap analysis

Procurement-Relevant Application Scenarios for 1-Chloro-1,1-difluoro-4-phenylbutan-2-one Based on Verified Differentiation Evidence


Synthesis of α,α-Difluoro-β-Hydroxy Ketone Libraries via TDAE-Mediated Reformatsky Chemistry

The unique C–Cl reductive handle of this compound enables TDAE-mediated generation of difluoroacetyl anion equivalents, which react with diverse aldehydes to produce 2,2-difluoro-3-hydroxy ketone derivatives. This reaction manifold is inaccessible to trifluoromethyl or non-chlorinated difluoromethyl ketones [1]. This application is directly supported by the class-level synthetic evidence from Burkholder et al. (1998), establishing the target compound as a privileged building block for generating fluorinated chiral alcohol libraries for medicinal chemistry screening.

Covalent Inhibitor Lead Generation: Chlorodifluoromethyl Ketone as a Tunable-Electrophilicity Warhead

The intermediate electrophilicity of the CClF₂ ketone warhead, inferred from class-level SAR of difluoromethyl ketone protease inhibitors [1], positions this compound as a scaffold for designing reversible covalent inhibitors of serine and aspartic proteases. The chlorine substituent provides a synthetic handle for late-stage diversification (e.g., nucleophilic displacement or cross-coupling) that is absent in CF₃ ketones, enabling parallel library synthesis while retaining the electrophilic warhead functionality [2].

CNS Drug Discovery Programs Requiring Favorable BBB Penetration Descriptors

With a TPSA of 17.1 Ų (well below the 60–70 Ų BBB threshold), XLogP3 of 3.2, and a favorable 4 rotatable bonds, this compound satisfies multiple CNS MPO criteria for brain-penetrant small molecules [1]. Compared to its positional isomer (CAS 1824271-10-4, 3 rotatable bonds, ortho-dimethylphenyl substitution), the target compound's 4-phenylbutan-2-one backbone offers greater conformational flexibility that may favor adaptation to CNS target binding pockets. Procurement for CNS lead optimization campaigns is supported by these computed physicochemical parameters [1].

Custom Synthesis and Building Block Procurement for Organofluorine Methodology Development

The compound is commercially available at 95% purity from multiple vendors (Enamine, Chemenu, American Elements) with pricing scaled from ~€2.73/mg at 500 mg quantity [1]. This established supply chain, combined with its unique chlorodifluoromethyl ketone functionality, makes it a practical choice for methodology development laboratories exploring new fluorination, reduction, or cross-coupling reactions of α-halo-α,α-difluoro ketones. The commercial availability contrast with rarer custom-synthesized chlorodifluoromethyl ketones reduces lead time and procurement risk [1][2].

Quote Request

Request a Quote for 1-Chloro-1,1-difluoro-4-phenylbutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.